Atazanavir N13-descarboxymethyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein . It has similar virologic efficacy as efavirenz and ritonavir-boosted lopinavir in antiretroviral-naive individuals .

Synthesis Analysis

The biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield. The synthesis involved Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step, and additionally incorporates a liquid–liquid extraction step .Molecular Structure Analysis

Atazanavir has a molecular formula of C38H52N6O7 and a molecular weight of 704.9 g/mol . Its IUPAC name is methyl N - [ (2 S )-1- [2- [ (2 S ,3 S )-2-hydroxy-3- [ [ (2 S )-2- (methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2- [ (4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .Chemical Reactions Analysis

Atazanavir is a competitive inhibitor of SARS-CoV-2 Mpro, impairing variants replication in vitro and in vivo . It has been considered as a potential repurposing drug to 2019 coronavirus disease (COVID-19) .Physical And Chemical Properties Analysis

Atazanavir is a heavily substituted carbohydrazide . It is a substrate and inhibitor of cytochrome P450 isozyme 3A and an inhibitor and inducer of P-glycoprotein .Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atazanavir N13-descarboxymethyl involves the modification of Atazanavir through a decarboxylation reaction.", "Starting Materials": [ "Atazanavir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Atazanavir is dissolved in methanol.", "Sodium hydroxide is added to the solution to form a suspension.", "The suspension is heated to 60-70°C for 2 hours.", "Hydrochloric acid is added to the solution to adjust the pH to 2-3.", "The solution is then extracted with water.", "The aqueous layer is collected and acidified with hydrochloric acid.", "The resulting precipitate is filtered and washed with water.", "The solid is dried to obtain Atazanavir N13-descarboxymethyl." ] } | |

CAS RN |

1233885-61-4 |

Product Name |

Atazanavir N13-descarboxymethyl |

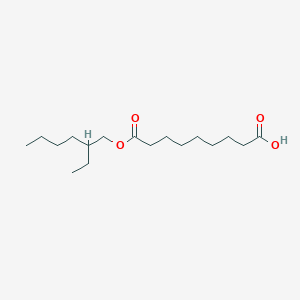

Molecular Formula |

C₃₆H₅₁ClN₆O₅ |

Molecular Weight |

683.28 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)